molecular formula C17H18F3N3O2 B2422644 N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)benzamide CAS No. 1798462-15-3

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)benzamide

Cat. No. B2422644
CAS RN: 1798462-15-3
M. Wt: 353.345
InChI Key: BGFIMWKHPVBHOI-UHFFFAOYSA-N
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Description

The compound “N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)benzamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound with the formula C3H3N2H. It also contains a tetrahydropyran ring, which is a saturated six-membered ring containing one oxygen atom . The trifluoromethyl group (-CF3) is a functional group in organofluorines that has the formula -CF3 .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring and the tetrahydropyran ring would likely contribute significantly to the compound’s three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole ring, the tetrahydropyran ring, and the trifluoromethyl group. Each of these groups can participate in different types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Catalyst-Free Synthesis of Derivatives

Wenjing Liu et al. (2014) discussed a catalyst-free synthesis approach for creating novel compounds through 1,3-dipolar cycloaddition, showcasing the potential for developing efficient synthetic routes for related chemical structures Wenjing Liu et al., 2014.

Carbonyl Compound Detection

Research by M. Paz et al. (1965) on N-Methyl benzothiazolone hydrazone's reactivity with carbonyl compounds indicates the scope for analytical applications in identifying and measuring various organic compounds, including those with pyranose structures M. Paz et al., 1965.

Supramolecular Assembly via Hydrogen Bonds

A study by Lei Wang et al. (2014) on the formation of supramolecular structures through hydrogen bonding and weak intermolecular interactions highlights the potential for designing new materials and studying molecular assembly processes Lei Wang et al., 2014.

Antiviral Activity of Benzamide-Based Compounds

A. Hebishy et al. (2020) explored the synthesis of benzamide-based compounds with significant antiviral activities against the H5N1 influenza virus, suggesting possible pharmaceutical applications for related benzamide derivatives A. Hebishy et al., 2020.

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could focus on optimizing its synthesis, evaluating its pharmacokinetics and pharmacodynamics, and assessing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2/c18-17(19,20)14-3-1-13(2-4-14)16(24)22-15-9-21-23(11-15)10-12-5-7-25-8-6-12/h1-4,9,11-12H,5-8,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFIMWKHPVBHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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